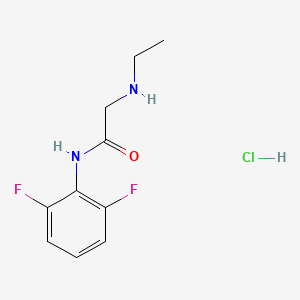

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group, an ethylamino group, and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the reaction of 2,6-difluoroaniline with ethyl chloroacetate in the presence of a base, followed by the hydrolysis of the resulting ester to yield the corresponding acid. This acid is then reacted with ethylamine to form the desired amide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and reduced amide derivatives.

Substitution: Substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride has been investigated for its therapeutic potential in treating various diseases, particularly ophthalmic conditions. Research has shown that this compound can inhibit corneal neovascularization (CoNV), which is a pathological condition characterized by the growth of new blood vessels in the cornea. This property suggests its potential use in developing treatments for diseases involving abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Case Study: Inhibition of Corneal Neovascularization

- Objective : To evaluate the efficacy of this compound in preventing CoNV.

- Methodology : In vitro studies were conducted using endothelial cells to assess the compound's ability to inhibit angiogenic functions.

- Findings : The compound demonstrated significant inhibition of endothelial cell functions related to angiogenesis, indicating its potential as a therapeutic agent for ophthalmic diseases .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that showcase its versatility as a building block in organic chemistry. It can be synthesized through methods involving N-bromosuccinimide and sulfuric acid under controlled conditions, yielding high purity .

Synthesis Overview

| Reaction Conditions | Yield | Description |

|---|---|---|

| N-Bromosuccinimide; Sulfuric Acid | 73% | The compound is synthesized by dissolving 2,6-difluoro-acetanilide in sulfuric acid and adding N-bromosuccinimide. |

| Trifluoroacetic Acid | Not specified | Similar methodology with trifluoroacetic acid shows flexibility in synthesis routes. |

Research indicates that this compound exhibits various biological activities beyond its anti-angiogenic properties. It has been studied for its role as a pharmacological agent with potential applications in treating neurological disorders due to its interaction with neurotransmitter systems .

Potential Pharmacological Applications

- Neurological Disorders : Investigated for effects on neurotransmitter modulation.

- Cancer Therapeutics : Preliminary studies suggest potential activity against certain cancer cell lines, although further research is needed to elucidate mechanisms .

Summary of Chemical Applications

This compound serves as a versatile compound in both synthetic and biological contexts. Its applications span from medicinal uses targeting specific diseases to serving as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,6-difluorophenyl)-2-(methylamino)acetamide

- N-(2,6-difluorophenyl)-2-(propylamino)acetamide

- N-(2,6-difluorophenyl)-2-(butylamino)acetamide

Uniqueness

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications.

Actividad Biológica

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClF2N2O. The presence of fluorine atoms in the phenyl ring enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H13ClF2N2O |

| Molecular Weight | 252.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Amide, aromatic, and aliphatic amine |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity or alter receptor signaling pathways. For instance, the compound has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in various diseases.

Anticancer Activity

Research indicates that Mannich bases, a class of compounds related to this compound, exhibit significant anticancer properties. A study highlighted that certain derivatives showed potent antiproliferative effects against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells . This suggests that similar derivatives could be explored for their anticancer potential.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on structurally related compounds have shown that modifications in the phenyl ring can significantly enhance enzyme inhibition potency . The structure-activity relationship (SAR) studies indicate that the presence of fluorine atoms increases selectivity and potency against specific targets.

Case Studies and Research Findings

- Inhibitory Potency Against α-L-Fucosidases : A study demonstrated that fluoro-substituted derivatives exhibited strong inhibitory effects against α-l-fucosidases with IC50 values significantly lower than their non-fluorinated counterparts . This suggests that this compound could possess similar inhibitory capabilities.

- Antimicrobial Activity : Research on related compounds has shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.032 µg/mL against Gram-positive bacteria . Such findings indicate potential applications in treating infections.

- Therapeutic Applications : The compound has been explored as a precursor for drug development due to its favorable pharmacological profile. Its unique combination of functional groups may provide a scaffold for designing new therapeutic agents targeting multiple pathways.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOQJQMUFWOGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.